Enhanced Acidity vs. Benzenesulfonic Acid
The ortho-trifluoromethyl substituent in 2-(trifluoromethyl)benzenesulfonic acid significantly enhances Brønsted acidity compared to unsubstituted benzenesulfonic acid. The predicted pKa of the target compound is -1.21 ± 0.15, representing an approximate 1.3 pKa unit increase in acidity (more negative pKa indicates stronger acid) relative to benzenesulfonic acid with a pKa of approximately -2.5 as determined by ¹³C NMR studies [1]. This acidity differential translates to approximately a 20-fold higher proton concentration for the target compound under equivalent conditions. The trifluoromethyl group at the ortho position exerts both an inductive electron-withdrawing effect (Hammett σₚ = +0.53) and a through-space field effect that synergistically stabilizes the sulfonate conjugate base [2].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = -1.21 ± 0.15 (predicted) |
| Comparator Or Baseline | Benzenesulfonic acid: pKa ≈ -2.5 (experimental, ¹³C NMR) |
| Quantified Difference | ΔpKa ≈ 1.3 units (target more acidic) |
| Conditions | Aqueous pKa prediction; benzenesulfonic acid experimental value in water/DMSO |
Why This Matters
Higher acidity correlates with faster reaction kinetics and lower catalyst loading in acid-catalyzed transformations, directly impacting process cost and efficiency.
- [1] Scite.ai. Ionization of sulfonic acids and dimethylsulfoxide basicity. pKa of benzenesulfonic acid = −2.5. View Source
- [2] StudySoup. Hammett σₚ value for p-CF₃ = +0.53. View Source
